molecular formula C16H16N2OS B14005500 4-{(E)-[(4-Ethoxyphenyl)imino]methyl}benzene-1-carbothioamide CAS No. 64510-94-7

4-{(E)-[(4-Ethoxyphenyl)imino]methyl}benzene-1-carbothioamide

Cat. No.: B14005500
CAS No.: 64510-94-7
M. Wt: 284.4 g/mol
InChI Key: XMGSOYSEBRBOBR-UHFFFAOYSA-N
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Description

BENZENECARBOTHIOAMIDE,4-[[(4-ETHOXYPHENYL)IMINO]METHYL]- is a complex organic compound that belongs to the class of thioamides. Thioamides are characterized by the presence of a sulfur atom replacing the oxygen atom in the amide group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZENECARBOTHIOAMIDE,4-[[(4-ETHOXYPHENYL)IMINO]METHYL]- typically involves the reaction of 4-ethoxybenzaldehyde with benzenecarbothioamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as zinc oxide nanoparticles, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity BENZENECARBOTHIOAMIDE,4-[[(4-ETHOXYPHENYL)IMINO]METHYL]- for various applications.

Chemical Reactions Analysis

Types of Reactions

BENZENECARBOTHIOAMIDE,4-[[(4-ETHOXYPHENYL)IMINO]METHYL]- undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of sulfoxides or sulfones.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of thiols or thioethers.

    Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

BENZENECARBOTHIOAMIDE,4-[[(4-ETHOXYPHENYL)IMINO]METHYL]- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of BENZENECARBOTHIOAMIDE,4-[[(4-ETHOXYPHENYL)IMINO]METHYL]- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby modulating metabolic processes. Additionally, its antioxidant properties may involve scavenging reactive oxygen species and protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to BENZENECARBOTHIOAMIDE,4-[[(4-ETHOXYPHENYL)IMINO]METHYL]- include:

Uniqueness

What sets BENZENECARBOTHIOAMIDE,4-[[(4-ETHOXYPHENYL)IMINO]METHYL]- apart from these similar compounds is its unique ethoxyphenyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

64510-94-7

Molecular Formula

C16H16N2OS

Molecular Weight

284.4 g/mol

IUPAC Name

4-[(4-ethoxyphenyl)iminomethyl]benzenecarbothioamide

InChI

InChI=1S/C16H16N2OS/c1-2-19-15-9-7-14(8-10-15)18-11-12-3-5-13(6-4-12)16(17)20/h3-11H,2H2,1H3,(H2,17,20)

InChI Key

XMGSOYSEBRBOBR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C(=S)N

Origin of Product

United States

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